The Crimson Tide: A Technical Guide to the History, Discovery, and Science of Prodigiosin from Serratia marcescens
The Crimson Tide: A Technical Guide to the History, Discovery, and Science of Prodigiosin from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating history and scientific exploration of prodigiosin (B1679158), the vibrant red pigment produced by the bacterium Serratia marcescens. From its earliest observations as a "miraculous" blood-like substance on communion wafers to its current status as a promising therapeutic agent, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide covers the historical milestones, detailed experimental protocols for its study, quantitative data on its production, and the intricate signaling pathways that govern its biosynthesis.
A History Steeped in Wonder and Science
The story of prodigiosin is a captivating journey from superstition to scientific understanding. The earliest recorded observations of the pigment produced by Serratia marcescens date back to antiquity, where its appearance on starchy foods like bread and polenta was often interpreted as a miraculous or ominous sign of "bleeding" bread.[1]
A pivotal moment in the scientific investigation of this phenomenon occurred in 1819 when a Venetian pharmacist, Bartolomeo Bizio, investigated an outbreak of blood-red discoloration on polenta.[1] He identified the causative agent as a microorganism, which he named Serratia marcescens in honor of the Italian physicist Serafino Serrati. The pigment itself was later named prodigiosin, derived from the Latin word "prodigiosus," meaning marvelous or prodigious, a nod to its historical association with miraculous events.[2]
It wasn't until the 20th century that the chemical nature of prodigiosin was unraveled. The structure of this unique tripyrrole pigment was first proposed and later confirmed through total synthesis in 1962.[2] This breakthrough paved the way for a deeper understanding of its biosynthesis and a surge in research into its diverse biological activities. Today, prodigiosin is recognized for its potent antimicrobial, immunosuppressive, and anticancer properties, making it a molecule of significant interest in the pharmaceutical industry.[1][3][4]
Quantitative Analysis of Prodigiosin Production
The production of prodigiosin by Serratia marcescens is highly influenced by various environmental and nutritional factors. Understanding these parameters is crucial for optimizing its yield for research and industrial applications. The following tables summarize quantitative data on prodigiosin production under different culture conditions.
Table 1: Effect of Physicochemical Parameters on Prodigiosin Production
| Parameter | Condition | Prodigiosin Yield (mg/L) | Reference |
| Temperature | 25°C | 25.10 (µg/L) | [1] |
| 30°C | 6528.81 (relative units) | [5] | |
| 37°C | No production | [5] | |
| pH | 7.0 | 6528.81 (relative units) | [5] |
| 9.0 | Higher production | [6] | |
| 3.0 & 12.0 | No production | [5] | |
| Aeration | Shaker (150 rpm) | 22.50 (µg/L) | [1] |
| Static | No production | [1] | |
| Incubation Time | 36 hours | 22.20 (µg/L) | [1] |
| 48 hours | 49,500 | [4] | |
| 72 hours | Peak production | [2] |
Table 2: Effect of Nutritional Sources on Prodigiosin Production
| Nutrient Source | Substrate | Prodigiosin Yield (mg/L) | Reference |
| Carbon Source | Dextrose | 22.40 (mg/ml) | [1] |
| Mannitol (in Cassava wastewater) | 49,500 | [4] | |
| Peanut seed broth | 38,750 | [4] | |
| Sesame seed broth | 16,680 | [4] | |
| Nitrogen Source | Yeast Extract | 26.75 (µg/L) | [1] |
| Peptone | 9.15 (µg/L) | [1] | |
| Casein | 4,280 | [4] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Serratia marcescens, and the extraction, purification, and quantification of prodigiosin.
Cultivation of Serratia marcescens for Prodigiosin Production
Objective: To cultivate Serratia marcescens under optimal conditions to induce prodigiosin production.
Materials:
-
Serratia marcescens strain (e.g., ATCC 8100)
-
Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Prepare the desired culture medium (e.g., PGB: 5 g/L peptone, 10 g/L glycerol).
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Inoculate the sterile medium with a fresh overnight culture of Serratia marcescens.
-
Incubate the culture at 28-30°C with shaking (e.g., 150-200 rpm) for 48-72 hours.[1][5]
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Prodigiosin production can be visually observed by the appearance of a red pigment in the culture.
Extraction and Purification of Prodigiosin
Objective: To extract and purify prodigiosin from the bacterial culture.
Materials:
-
Serratia marcescens culture broth
-
Centrifuge and centrifuge tubes
-
Solvents: Acidified ethanol (B145695) (e.g., 4% 1M HCl in ethanol), chloroform (B151607), methanol (B129727), ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)
Protocol:
Extraction:
-
Harvest the bacterial cells from the culture broth by centrifugation at 8,000-10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in acidified ethanol. The volume of the solvent should be sufficient to fully immerse the pellet.
-
Agitate the mixture vigorously (e.g., by vortexing or sonication) until the red pigment is extracted into the solvent.
-
Centrifuge the mixture again to pellet the cell debris.
-
Carefully collect the red-colored supernatant containing the crude prodigiosin extract.
Purification:
-
Concentrate the crude extract using a rotary evaporator.
-
For purification by column chromatography, prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the concentrated crude extract onto the column.
-
Elute the pigment using a solvent system of increasing polarity (e.g., a gradient of chloroform in hexane, followed by a gradient of methanol in chloroform).
-
Collect the red-colored fractions.
-
Monitor the purity of the fractions using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1). Prodigiosin should appear as a distinct red spot.
-
Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.
Quantification of Prodigiosin
Objective: To determine the concentration of prodigiosin in a sample.
Materials:
-
Purified prodigiosin sample
-
Acidified ethanol
-
Spectrophotometer
-
Cuvettes
Protocol:
-
Dissolve the prodigiosin sample in acidified ethanol.
-
Measure the absorbance of the solution at 535 nm using a spectrophotometer.[7] Use acidified ethanol as a blank.
-
The concentration of prodigiosin can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at 535 nm.
-
ε is the molar extinction coefficient of prodigiosin in acidified ethanol (approximately 101,200 M⁻¹ cm⁻¹).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration of prodigiosin.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To analyze the purity and quantify prodigiosin using HPLC.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Prodigiosin standard
Protocol:
-
Prepare a standard solution of prodigiosin of known concentration.
-
Filter the prodigiosin sample and standard through a 0.22 µm syringe filter.
-
Inject the sample and standard into the HPLC system.
-
Run the analysis using a suitable gradient program for the mobile phase.
-
Monitor the elution profile at 535 nm.
-
The retention time of the peak in the sample should match that of the prodigiosin standard.
-
The purity of the sample can be determined by the percentage of the peak area corresponding to prodigiosin relative to the total peak area.
-
Quantification can be performed by comparing the peak area of the sample to a standard curve generated from known concentrations of the prodigiosin standard.[8][9][10]
Regulatory and Signaling Pathways
The biosynthesis of prodigiosin in Serratia marcescens is a tightly regulated process, controlled by a complex network of signaling pathways that respond to both intracellular and environmental cues. The genes responsible for prodigiosin synthesis are organized in the pig operon (pigA-N).[1]
Caption: Simplified workflow of prodigiosin biosynthesis from its precursors.
Several key regulatory systems have been identified that modulate the expression of the pig operon:
Quorum Sensing: Serratia marcescens utilizes N-acyl-homoserine lactone (AHL)-based quorum sensing to coordinate gene expression with population density. The SmaI/SmaR system is a primary quorum sensing circuit involved in regulating prodigiosin production.[3] At high cell densities, the concentration of AHLs increases, leading to the activation of transcriptional regulators that can influence the expression of the pig operon.
Caption: Quorum sensing regulation of the pig operon in Serratia marcescens.
Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. Several two-component systems have been implicated in the regulation of prodigiosin synthesis, including:
-
EnvZ/OmpR: This system, typically involved in responding to changes in osmolarity, has been shown to positively regulate prodigiosin production. The response regulator OmpR directly binds to the promoter region of the pig operon, enhancing its transcription.[2][11]
-
RssA/RssB: In contrast to EnvZ/OmpR, the RssA/RssB two-component system acts as a negative regulator of prodigiosin biosynthesis. The response regulator RssB can repress the transcription of the pig operon.[12][13]
Caption: Regulation of the pig operon by two-component systems.
Other Transcriptional Regulators: A number of other transcriptional factors have been identified that directly or indirectly influence prodigiosin production. For instance, the PigP protein is a positive regulator that directly enhances the transcription of the pig operon.[5] Conversely, the global regulator Fnr has been shown to repress the expression of the pig gene cluster.[8]
The interplay of these various regulatory networks allows Serratia marcescens to fine-tune the production of prodigiosin in response to a complex array of internal and external signals, ensuring its synthesis occurs under the most favorable conditions. Further research into these intricate regulatory mechanisms will be crucial for the rational design of strategies to enhance the production of this valuable secondary metabolite for biotechnological and pharmaceutical applications.
References
- 1. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]
- 2. Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Prodigiosin Production in Serratia marcescens JNB5-1 by Introduction of a Polynucleotide Fragment into the pigN 3′ Untranslated Region and Disulfide Bonds into O-Methyl Transferase (PigF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp. ATCC 39006 During Aerobic Fermentation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Prodigiosin production from Serratia marcescens strains obtained from farm soil | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]
- 12. The RssB/RssA two-component system regulates biosynthesis of the tripyrrole antibiotic, prodigiosin, in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
